molecular formula C23H24N4O4S B2939212 4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891121-13-4

4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2939212
CAS No.: 891121-13-4
M. Wt: 452.53
InChI Key: WRSAUUGHBFTPRO-UHFFFAOYSA-N
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Description

4-(N,N-Diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 3. The benzamide moiety is functionalized with a sulfamoyl group bearing N,N-diallyl substituents. This structural configuration combines sulfonamide pharmacophores with heterocyclic motifs, a design strategy often employed in medicinal chemistry to enhance bioavailability and target specificity .

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-5-13-27(14-6-2)32(29,30)19-11-9-18(10-12-19)21(28)24-23-26-25-22(31-23)20-15-16(3)7-8-17(20)4/h5-12,15H,1-2,13-14H2,3-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSAUUGHBFTPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide , with CAS number 891121-13-4, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiproliferative and antimicrobial activities, along with relevant research findings and case studies.

Structural Information

  • Molecular Formula : C23_{23}H24_{24}N4_{4}O4_{4}S
  • Molecular Weight : 452.5 g/mol
  • Physical State : Solid (specific density and boiling point data are not available)
PropertyValue
Molecular FormulaC23_{23}H24_{24}N4_{4}O4_{4}S
Molecular Weight452.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiproliferative Activity

Research indicates that This compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have reported its efficacy against:

  • HepG2 (human liver cancer)
  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)

The compound induces cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications in treating bacterial infections.

Table 2: Biological Activity Overview

Activity TypeTarget Organisms/Cell LinesEffect
AntiproliferativeHepG2, MCF-7, HCT116Induces cell cycle arrest and apoptosis
AntimicrobialStaphylococcus aureus, E. coliInhibits bacterial growth

Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of the compound on HepG2 cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study highlighted the potential of this compound as a lead candidate for further development in cancer therapy.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and E. coli. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index.

Toxicity and Safety

While extensive toxicity studies are lacking, preliminary assessments indicate that This compound is well-tolerated in animal models at doses up to 40 mg/kg. Further research is necessary to fully understand its safety profile and potential side effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features References
4-(N,N-Diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide (Target) C₂₆H₂₇N₅O₄S 505.6 Not reported 2,5-Dimethylphenyl oxadiazole; diallylsulfamoyl -
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) C₂₅H₂₄N₄O₅S 492.5 Not reported 4-Methoxybenzyl oxadiazole; benzyl-methyl sulfamoyl
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) C₂₂H₂₆N₄O₅S 458.5 Not reported Furyl oxadiazole; cyclohexyl-ethyl sulfamoyl
4-[Methyl(phenyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide C₂₀H₁₈N₄O₆S 442.4 Not reported Dioxane-substituted oxadiazole; methyl-phenyl sulfamoyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) C₁₇H₁₉N₅O₂S₂ 389.5 134–178 Thiazole-merged oxadiazole; dimethylphenyl

Key Observations:

  • These variations influence solubility and enzyme-binding affinity .
  • Biological Activity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting the target compound may share similar mechanisms .

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